molecular formula C13H17NO2 B11882675 4-Benzyl-6,6-dimethylmorpholin-2-one CAS No. 1312608-01-7

4-Benzyl-6,6-dimethylmorpholin-2-one

Cat. No.: B11882675
CAS No.: 1312608-01-7
M. Wt: 219.28 g/mol
InChI Key: DHBTWOXJPAYWSW-UHFFFAOYSA-N
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Description

4-Benzyl-6,6-dimethylmorpholin-2-one is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . This compound is characterized by its morpholine ring substituted with a benzyl group and two methyl groups at the 6th position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Benzyl-6,6-dimethylmorpholin-2-one typically involves the reaction of morpholine derivatives with benzyl halides under controlled conditions . One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Mechanism of Action

The mechanism of action of 4-Benzyl-6,6-dimethylmorpholin-2-one involves its interaction with specific molecular targets and pathways. The benzyl group and morpholine ring play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

4-Benzyl-6,6-dimethylmorpholin-2-one can be compared with other morpholine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1312608-01-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-benzyl-6,6-dimethylmorpholin-2-one

InChI

InChI=1S/C13H17NO2/c1-13(2)10-14(9-12(15)16-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

DHBTWOXJPAYWSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(=O)O1)CC2=CC=CC=C2)C

Origin of Product

United States

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